molecular formula C16H10BrClO3 B4784680 (4-bromo-2-formylphenyl) (E)-3-(4-chlorophenyl)prop-2-enoate

(4-bromo-2-formylphenyl) (E)-3-(4-chlorophenyl)prop-2-enoate

Cat. No.: B4784680
M. Wt: 365.60 g/mol
InChI Key: WSZLRFNSBRPHFN-FPYGCLRLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-bromo-2-formylphenyl) (E)-3-(4-chlorophenyl)prop-2-enoate is an organic compound that features both bromine and chlorine substituents on a phenyl ring, along with a formyl group and an ester linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-bromo-2-formylphenyl) (E)-3-(4-chlorophenyl)prop-2-enoate typically involves a multi-step process. One common method starts with the bromination of 2-formylphenyl compounds, followed by the formation of the ester linkage through a condensation reaction with (E)-3-(4-chlorophenyl)prop-2-enoic acid. The reaction conditions often include the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and esterification processes. The use of continuous flow reactors can enhance the efficiency and yield of the reactions. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(4-bromo-2-formylphenyl) (E)-3-(4-chlorophenyl)prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The ester linkage can be reduced to an alcohol.

    Substitution: The bromine and chlorine substituents can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: (4-bromo-2-carboxyphenyl) (E)-3-(4-chlorophenyl)prop-2-enoate.

    Reduction: (4-bromo-2-formylphenyl) (E)-3-(4-chlorophenyl)propan-2-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4-bromo-2-formylphenyl) (E)-3-(4-chlorophenyl)prop-2-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (4-bromo-2-formylphenyl) (E)-3-(4-chlorophenyl)prop-2-enoate involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (4-bromo-2-methylphenyl) (E)-3-(4-chlorophenyl)prop-2-enoate
  • (4-bromo-2-hydroxyphenyl) (E)-3-(4-chlorophenyl)prop-2-enoate
  • (4-bromo-2-nitrophenyl) (E)-3-(4-chlorophenyl)prop-2-enoate

Uniqueness

(4-bromo-2-formylphenyl) (E)-3-(4-chlorophenyl)prop-2-enoate is unique due to the presence of both bromine and chlorine substituents, along with a formyl group and an ester linkage. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(4-bromo-2-formylphenyl) (E)-3-(4-chlorophenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrClO3/c17-13-4-7-15(12(9-13)10-19)21-16(20)8-3-11-1-5-14(18)6-2-11/h1-10H/b8-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSZLRFNSBRPHFN-FPYGCLRLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)OC2=C(C=C(C=C2)Br)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)OC2=C(C=C(C=C2)Br)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-bromo-2-formylphenyl) (E)-3-(4-chlorophenyl)prop-2-enoate
Reactant of Route 2
Reactant of Route 2
(4-bromo-2-formylphenyl) (E)-3-(4-chlorophenyl)prop-2-enoate
Reactant of Route 3
Reactant of Route 3
(4-bromo-2-formylphenyl) (E)-3-(4-chlorophenyl)prop-2-enoate
Reactant of Route 4
Reactant of Route 4
(4-bromo-2-formylphenyl) (E)-3-(4-chlorophenyl)prop-2-enoate
Reactant of Route 5
Reactant of Route 5
(4-bromo-2-formylphenyl) (E)-3-(4-chlorophenyl)prop-2-enoate
Reactant of Route 6
Reactant of Route 6
(4-bromo-2-formylphenyl) (E)-3-(4-chlorophenyl)prop-2-enoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.